molecular formula C23H46NO7P B12512750 2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate CAS No. 201738-24-1

2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate

Cat. No.: B12512750
CAS No.: 201738-24-1
M. Wt: 479.6 g/mol
InChI Key: VBNXVCGZJCGEKO-UHFFFAOYSA-N
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Description

2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid is a complex organic compound that features both hydrophilic and hydrophobic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl ether with 2-[(9Z)-octadec-9-enamido]ethanol in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways and as a component in biomolecular assemblies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid is unique due to its combination of hydrophilic and hydrophobic regions, which allows it to interact with a wide range of biological molecules. This dual nature makes it particularly useful in applications where both solubility and membrane interaction are important.

Properties

IUPAC Name

2,3-dihydroxypropyl 2-(octadec-9-enoylamino)ethyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXVCGZJCGEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693962
Record name 2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201738-24-1
Record name 2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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